molecular formula C11H14N2O2S B2891776 1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA CAS No. 392246-69-4

1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA

Cat. No.: B2891776
CAS No.: 392246-69-4
M. Wt: 238.31
InChI Key: JNYRGHUDDDZGLZ-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-methoxyethyl)thiourea is a synthetic organic compound belonging to the class of N-benzoylthiourea derivatives. These compounds are recognized in scientific research for their diverse biological activities and ability to act as versatile ligands for metal complexation. Researchers are exploring this class of molecules for its potential in various fields, including medicinal chemistry and analytical chemistry. In medicinal research, structurally similar N-benzoylthiourea derivatives have been investigated for their potential analgesic and anti-inflammatory properties, with studies suggesting a mechanism of action involving the inhibition of the cyclooxygenase-2 (COX-2) enzyme . Furthermore, analogous compounds have demonstrated utility in analytical applications, such as the photometric determination of trace metals like Cobalt (II) after complexation . The molecular structure of related compounds shows a planar central moiety, which can facilitate the formation of complexes with various metal ions, making them of interest in coordination chemistry and materials science . The synthesis of such compounds typically involves the reaction of a benzoyl chloride derivative with a substituted amine in the presence of potassium thiocyanate . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYRGHUDDDZGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Pathways

General Synthetic Routes for N-Acylthiourea Compounds

The most prevalent and versatile method for synthesizing N-acylthiourea compounds involves a two-step, one-pot reaction. This process begins with the formation of an acyl isothiocyanate intermediate, which is then reacted in situ with a primary or secondary amine.

The general reaction scheme can be summarized as follows:

Formation of Acyl Isothiocyanate: An acyl chloride (R-COCl) is reacted with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). This reaction proceeds via nucleophilic substitution, where the thiocyanate ion displaces the chloride ion to form the acyl isothiocyanate (R-CO-NCS).

Thiocarbamoylation (Amine Addition): A primary or secondary amine (R'-NH₂) is then added to the solution containing the in situ generated acyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbon atom of the isothiocyanate group. This addition reaction forms the N,N'-disubstituted acylthiourea product.

This synthetic approach is widely applicable and allows for the generation of a diverse library of N-acylthiourea derivatives by varying the acyl chloride and amine starting materials.

Specific Synthesis of 1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA

The synthesis of the title compound, this compound, directly employs the general synthetic route described above. The specific reactants for this synthesis are benzoyl chloride and 2-methoxyethylamine (B85606).

The primary precursors for the synthesis of this compound are:

Benzoyl Chloride (C₆H₅COCl): This is a commercially available acyl chloride. It serves as the source of the benzoyl group in the final compound.

Thiocyanate Source: Typically, ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) is used. These salts are crucial for the formation of the isothiocyanate intermediate.

2-Methoxyethylamine (CH₃OCH₂CH₂NH₂): This primary amine provides the 3-(2-methoxyethyl) portion of the target molecule. Its nucleophilic nature is key to the second step of the synthesis.

All reactants should be of high purity, and anhydrous conditions are generally preferred, especially for the formation of the benzoyl isothiocyanate intermediate, as it can be sensitive to moisture.

The core of the synthesis is the thiocarbamoylation step, which is the nucleophilic addition of 2-methoxyethylamine to the benzoyl isothiocyanate intermediate.

The mechanism proceeds as follows:

In Situ Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with the thiocyanate salt in a suitable solvent.

C₆H₅COCl + SCN⁻ → C₆H₅CONCS + Cl⁻

Nucleophilic Attack: The nitrogen atom of 2-methoxyethylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in the benzoyl isothiocyanate molecule.

Proton Transfer: This attack results in the formation of a zwitterionic intermediate. A subsequent proton transfer from the nitrogen atom of the amine to the nitrogen atom of the isothiocyanate moiety neutralizes the charges and yields the final stable this compound product.

The successful synthesis of this compound relies on the careful control of several reaction parameters. Optimization of these conditions can lead to higher yields and purity of the final product.

ParameterTypical Conditions and Considerations
Solvent Anhydrous acetone or tetrahydrofuran (THF) are commonly used solvents. Acetone is effective at dissolving the thiocyanate salts, while THF is also a suitable non-protic solvent.
Temperature The initial formation of benzoyl isothiocyanate is often carried out at room temperature or with gentle heating (reflux). The subsequent addition of the amine is typically performed at room temperature or in an ice bath to control the exothermicity of the reaction.
Reaction Time The formation of the isothiocyanate intermediate can take from 30 minutes to a few hours. After the addition of the amine, the reaction is usually stirred for an additional 1 to 4 hours to ensure completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
Stoichiometry Equimolar amounts of benzoyl chloride, the thiocyanate salt, and 2-methoxyethylamine are generally used. A slight excess of the amine can sometimes be employed to ensure the complete consumption of the isothiocyanate intermediate.
Catalyst While often not necessary, a non-nucleophilic base like triethylamine (B128534) (TEA) can be used as a catalyst and to neutralize any acid formed during the reaction. nih.gov
Work-up and Purification The reaction mixture is typically poured into cold water to precipitate the solid product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water or ethanol/dichloromethane mixture.

Synthesis of Related 1-Benzoylthiourea Analogues and Derivatives

The synthetic methodology for this compound is readily adaptable for the preparation of a wide array of related 1-benzoylthiourea analogues. By substituting 2-methoxyethylamine with other primary amines, a diverse range of N'-substituted derivatives can be obtained. Similarly, using substituted benzoyl chlorides allows for modifications to the benzoyl moiety.

Below is a table summarizing the synthesis of several 1-benzoylthiourea analogues, highlighting the versatility of this synthetic route.

ProductAmine ReactantBenzoyl Chloride ReactantReported Yield
1-Benzoyl-3-ethyl-3-phenylthioureaN-ethylanilineBenzoyl chloride80% nih.gov
1-Allyl-3-benzoylthioureaAllylthioureaBenzoyl chlorideNot specified nih.gov
1-Benzoyl-3-methylthiourea derivativesN-MethylthioureaSubstituted benzoyl chlorides54% (for the unsubstituted derivative) researchgate.net
N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea4-Aminodiphenylamine2-Methoxybenzoyl chlorideNot specified researchgate.net

Advanced Molecular Structure and Conformation Analysis

Solid-State Structural Elucidation by X-ray Crystallography

The determination of the solid-state structure of 1-benzoyl-3-(2-methoxyethyl)thiourea through single-crystal X-ray diffraction would provide precise insights into its molecular architecture. This technique would reveal the arrangement of atoms in the crystal lattice, offering a definitive three-dimensional model of the molecule.

A crystallographic study would commence with the determination of the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This foundational data describes the fundamental repeating unit of the crystal lattice and the symmetry operations that define the crystal's structure. However, specific crystallographic data for this compound has not been reported.

Intramolecular interactions, such as hydrogen bonds, play a significant role in dictating the preferred conformation of benzoylthiourea (B1224501) derivatives. A common motif is the formation of a pseudo-six-membered ring, often denoted as an S(6) loop, through an intramolecular hydrogen bond between the N-H of the thiourea (B124793) and the carbonyl oxygen of the benzoyl group. The presence and geometry of such motifs in this compound remain unconfirmed without experimental structural data.

Solution-State Structural Characterization

The structural features of this compound in a solution can be investigated using spectroscopic techniques, primarily NMR. This provides information on the molecule's conformation and dynamics in a non-crystalline state, which can differ from its solid-state structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be the principal methods for elucidating the solution-state structure. The chemical shifts of the protons and carbons would provide information about their local electronic environments. Furthermore, scalar couplings (J-couplings) between nuclei would help to establish the connectivity of the atoms and provide insights into the dihedral angles of the molecular backbone. Specific NMR spectral data for this compound is not currently documented in the literature, preventing the creation of a data table of chemical shifts and coupling constants.

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing insights into its conformational state. For this compound, the vibrational spectrum is characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent bonds.

The analysis of related benzoylthiourea derivatives provides a framework for assigning the expected vibrational frequencies for this compound. The key functional groups—amide, thioamide, and ether—give rise to characteristic absorption bands. The N-H stretching vibrations of the thiourea moiety are typically observed in the region of 3155–3358 cm⁻¹. The presence of intramolecular hydrogen bonding can influence the position and shape of these bands. nih.govresearchgate.net

The carbonyl (C=O) stretching vibration is a strong indicator of the electronic environment of the benzoyl group and typically appears as an intense band in the range of 1676–1695 cm⁻¹. nih.gov Its frequency can be lower than that of a simple ketone due to conjugation and hydrogen bonding. The thiocarbonyl (C=S) stretching vibration is generally found at lower frequencies, often mixed with other vibrations, but is expected in the 696–754 cm⁻¹ region. researchgate.net The C-N stretching vibrations within the thiourea backbone are typically observed between 1332 and 1352 cm⁻¹. researchgate.net Additionally, the methoxyethyl group will exhibit characteristic C-O-C stretching bands. The antisymmetric ether stretch is expected around 1237–1256 cm⁻¹, while the symmetric stretch appears in the 1013–1045 cm⁻¹ range. nih.gov

Interactive Table: Expected Vibrational Frequencies for this compound based on Analogous Compounds

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference
N-H (Thioamide) Stretching 3155 - 3358 nih.govresearchgate.net
C=O (Benzoyl) Stretching 1676 - 1695 nih.gov
C-N (Thioamide) Stretching 1332 - 1352 researchgate.net
C-O-C (Ether) Antisymmetric Stretching 1237 - 1256 nih.gov
C-O-C (Ether) Symmetric Stretching 1013 - 1045 nih.gov

These vibrational modes are sensitive to the molecule's conformation. Changes in the dihedral angles of the molecular backbone can lead to shifts in the vibrational frequencies, making FT-IR and Raman spectroscopy useful for studying conformational isomers.

Computational Chemistry Approaches to Conformational Studies

Computational chemistry provides a powerful lens through which to examine the conformational landscape of molecules like this compound. These theoretical methods can elucidate the geometries, relative energies, and vibrational frequencies of different conformers, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of acylthiourea derivatives. researchgate.netresearchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to perform geometry optimization to find the minimum energy structure of the molecule in the gas phase. researchgate.net This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For many benzoylthiourea compounds, the optimized geometry has been shown to be in good agreement with experimental structures determined by X-ray crystallography. researchgate.net

Once the geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies are often scaled to better match experimental data from FT-IR and Raman spectroscopy. The comparison between calculated and experimental spectra aids in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. rajpub.com

Conformational Isomers and Energetic Analysis

The flexible backbone of this compound allows for the existence of multiple conformational isomers. The relative orientation of the benzoyl and methoxyethyl groups with respect to the thiourea core defines these conformers. A key aspect of the conformational analysis of acylthioureas is the potential for intramolecular hydrogen bonding. acs.orgnih.gov

The relative energies of different conformers can be calculated using DFT to determine the most stable isomer. For instance, acylthioureas can adopt conformations where the carbonyl (C=O) and thiocarbonyl (C=S) groups are oriented in opposite directions (S conformation). researchgate.net The energetic preference for one conformer over another is influenced by a combination of steric effects, electronic interactions, and the stabilizing energy of any intramolecular hydrogen bonds. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), also obtainable from DFT calculations, provides insight into the molecule's chemical reactivity and kinetic stability. nih.gov

Interactive Table: Key Torsional Angles in Benzoylthiourea Derivatives and Their Impact on Conformation

Torsional Angle Description Common Conformations Stabilizing Interactions
O=C-N-C Rotation around the amide bond Planar or near-planar Conjugation, N-H···O hydrogen bond
C-N-C=S Rotation around the thioamide C-N bond Defines syn/anti orientation of C=O and C=S Steric hindrance, hydrogen bonding

By combining vibrational spectroscopic analysis with these computational approaches, a detailed and scientifically accurate model of the molecular structure and conformational dynamics of this compound can be developed.

Supramolecular Chemistry and Crystal Engineering Principles

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of 1-benzoyl-3-(2-methoxyethyl)thiourea is rich in hydrogen bond donors (N-H groups) and acceptors (C=O, C=S, and O-CH3 groups), which predisposes it to form extensive hydrogen bonding networks. These networks are further supported by weaker, yet significant, interactions that collectively stabilize the crystal lattice.

N-H⋯S Hydrogen Bonding Interactions

A predominant feature in the crystal structures of many benzoylthiourea (B1224501) derivatives is the formation of intermolecular N-H⋯S hydrogen bonds. nih.govnih.gov The thioamide N-H group acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group on a neighboring molecule serves as the acceptor. These interactions are robust and play a crucial role in the primary assembly of molecules into larger motifs. In analogous structures, N⋯S distances for these types of bonds typically range from 3.309(3) Å to 3.456(2) Å. nih.gov This interaction is a key element in the formation of dimeric structures and extended chains.

C-H⋯O and C-H⋯π Interactions in Crystal Packing

Furthermore, C-H⋯π interactions, where a C-H bond points towards the electron-rich π-system of a phenyl ring on an adjacent molecule, are also observed in related crystal structures. nih.govresearchgate.net These interactions, although weaker, are numerous and collectively provide substantial stabilization to the crystal packing, influencing the stacking of molecular layers and chains.

Formation of Supramolecular Synthons and Dimers

The directional and predictable nature of hydrogen bonding in this compound leads to the formation of recognizable supramolecular synthons. These synthons are reliable building blocks that guide the assembly of the molecules into larger, ordered structures.

Eight-membered {⋯HNC=S}2 Synthons

The most significant and commonly observed supramolecular synthon in the crystal packing of N-benzoylthiourea derivatives is the centrosymmetric eight-membered {⋯HNC=S}2 ring. nih.govresearchgate.netnih.gov This motif is formed by a pair of self-complementary N-H⋯S hydrogen bonds between two molecules, resulting in a robust dimeric unit. The formation of these inversion dimers is a recurring theme in the crystal engineering of thioureas and is a primary driver in their self-assembly. nih.gov This synthon effectively links two molecules in a head-to-tail fashion, creating a stable, planar entity that serves as a fundamental building block for higher-order structures.

Linear Supramolecular Chains and Higher-Order Assemblies

The dimeric units formed via the {⋯HNC=S}2 synthons can be further extended into linear supramolecular chains. nih.gov These chains are often propagated along a specific crystallographic axis. The interconnection of these primary chains into a more complex three-dimensional architecture is facilitated by the weaker C-H⋯O and C-H⋯π interactions. nih.govresearchgate.net These secondary interactions link the linear chains into sheets or more intricate networks, demonstrating a hierarchical assembly process where strong interactions define the primary structure and weaker forces organize these into the final crystal lattice.

Crystal Packing Architectures and Polymorphism

The final crystal packing architecture of this compound is a result of the efficient packing of the supramolecular assemblies to maximize density and stabilize intermolecular contacts. The specific arrangement will depend on the interplay between the dominant hydrogen bonds and the weaker, less directional forces.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a possibility for flexible molecules like this compound. mdpi.com Different crystallization conditions, such as solvent and temperature, could lead to different molecular conformations or alternative hydrogen bonding patterns, resulting in polymorphs with distinct physical properties. The presence of rotatable bonds within the 2-methoxyethyl group adds to the conformational flexibility, which can be a contributing factor to potential polymorphism. While specific polymorphs for this exact compound are not detailed in the literature, the phenomenon is well-documented for related organic molecules. mdpi.com

Below is a summary of typical intermolecular interaction data found in related benzoylthiourea crystal structures.

Interaction TypeDonor-H···AcceptorTypical D···A Distance (Å)Reference
Hydrogen BondN-H···S3.3 - 3.5 nih.gov
Hydrogen BondN-H···O2.6 - 2.7 nih.gov
Weak InteractionC-H···OVariable nih.govresearchgate.net
Weak InteractionC-H···πVariable nih.govresearchgate.net
Supramolecular Synthon{⋯HNC=S}2N/A nih.govresearchgate.netnih.gov

Analysis of Three-Dimensional Crystal Structures

The crystal structure of benzoylthiourea derivatives is significantly influenced by the interplay of various intermolecular and intramolecular interactions. Single-crystal X-ray diffraction studies on analogous compounds reveal that the central thioamide core, –C(=O)N(H)C(=S)N(H)–, often adopts a planar or near-planar conformation. This planarity is frequently stabilized by an intramolecular N–H···O hydrogen bond, which forms a six-membered ring, referred to as an S(6) loop. researchgate.netnih.gov

In many related crystal structures, such as 3-benzoyl-1-(2-methoxyphenyl)thiourea, the thione (C=S) and ketone (C=O) groups are oriented in an anti conformation relative to each other. researchgate.netnih.gov This arrangement minimizes steric hindrance and allows for the formation of intermolecular hydrogen bonds. A common and robust supramolecular synthon observed in these structures is the centrosymmetric eight-membered {···HNC=S}₂ dimer, formed through a pair of N–H···S hydrogen bonds. researchgate.netnih.gov These dimers can then be further organized into more extended structures.

Influence of Substituents on Supramolecular Assembly Patterns

The nature of the substituents on the benzoyl and thiourea (B124793) moieties plays a critical role in directing the supramolecular assembly. The 2-methoxyethyl group in this compound is expected to significantly influence the crystal packing. The presence of the ether oxygen introduces an additional hydrogen bond acceptor site, potentially leading to different or more complex hydrogen bonding networks compared to simple alkyl or aryl substituents.

For instance, in derivatives with different substituents, the fundamental {···HNC=S}₂ synthon can be disrupted or modified. The introduction of bulky groups can sterically hinder the formation of this dimer, leading to alternative packing motifs, such as catemeric chains. nih.gov Conversely, substituents capable of forming strong hydrogen bonds, like fluorine or trifluoromethyl groups, can introduce new intermolecular interactions that compete with or complement the primary thioamide dimerization. nih.gov

Polymorphic Forms and Their Structural Variations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules, including thiourea derivatives. mdpi.com Different polymorphic forms arise from variations in molecular conformation or intermolecular packing, which in turn are influenced by crystallization conditions such as solvent, temperature, and pressure. mdpi.com

While specific polymorphic forms of this compound have not been detailed in the reviewed literature, the principles governing polymorphism in related compounds are applicable. For example, in 1-benzoyl-3-(4-fluorophenyl)thiourea, two different molecular conformations are observed within the same asymmetric unit, highlighting the conformational flexibility of the benzoylthiourea backbone. nih.gov These conformers differ in the dihedral angles between the central thiourea group and the aromatic rings. nih.gov

Such conformational differences can lead to distinct packing arrangements and, therefore, different polymorphs. One polymorph might be dominated by the common {···HNC=S}₂ dimeric synthon, while another might exhibit a catenane or chain-like structure due to a different conformation that favors alternative hydrogen bonding patterns. The physical properties of these polymorphs, such as melting point, solubility, and stability, can vary significantly. mdpi.com The study of polymorphism is crucial for understanding the solid-state behavior of a compound.

Coordination Chemistry and Metal Complexation

Ligand Design and Multidentate Coordination Potential

The structure of 1-benzoyl-3-(2-methoxyethyl)thiourea features multiple potential donor atoms, making it a versatile ligand in coordination chemistry. The inherent electronic and steric properties of the molecule allow for various coordination modes.

Donor Atom Flexibility: Sulfur, Oxygen, and Nitrogen Coordination

The this compound ligand possesses three types of donor atoms: sulfur, oxygen, and nitrogen, which provide a multitude of bonding possibilities with transition metal ions. uzh.chresearchgate.net The soft sulfur atom of the thiocarbonyl group (C=S) is a primary coordination site. nih.gov Additionally, the hard oxygen atom of the carbonyl group (C=O) can participate in bonding. nih.gov The nitrogen atoms of the thiourea (B124793) backbone also have the potential to coordinate with metal centers. uzh.chresearchgate.net This flexibility allows the ligand to act in a monodentate or polydentate fashion, leading to the formation of mononuclear or multinuclear transition metal complexes. uzh.ch The presence of the ether oxygen in the 2-methoxyethyl group could also potentially be involved in coordination, further increasing the denticity of the ligand, although this is less common for this class of compounds.

Neutral vs. Anionic Coordination Modes

Benzoylthiourea (B1224501) derivatives can coordinate to metal centers as either a neutral ligand or, upon deprotonation, as a monoanionic ligand. uzh.chnih.gov In its neutral form, the ligand typically coordinates in a monodentate fashion through the sulfur atom of the thiocarbonyl group. uzh.ch

Deprotonation of the amide proton (N-H) leads to the formation of an anionic ligand. This deprotonation is facilitated by a base or the reaction conditions. The resulting anionic form can then act as a bidentate ligand, chelating to a metal ion through both the sulfur and the carbonyl oxygen atoms, forming a stable six-membered ring. researchgate.net This O,S bidentate coordination is a common mode for this class of ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzoylthiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions (e.g., Cu, Co, Ni, Pd, Pt, Cd, Re)

Benzoylthiourea derivatives have been successfully used to synthesize complexes with a wide range of transition metals. uzh.ch These include, but are not limited to, copper (Cu), cobalt (Co), nickel (Ni), palladium (Pd), platinum (Pt), cadmium (Cd), and rhenium (Re). uzh.chksu.edu.tr The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, often with gentle heating to facilitate the reaction. The resulting complexes often precipitate from the solution and can be isolated by filtration. nih.govnih.gov For example, cobalt(II) can be oxidized to cobalt(III) during the reaction to form stable octahedral complexes. ksu.edu.tr Similarly, square planar complexes are common for Pd(II) and Pt(II). researchgate.net

Table 1: Examples of Transition Metal Complexes with Benzoylthiourea Derivatives

Metal Ion Typical Geometry Coordination Mode
Cu(II) Square Planar Bidentate (O,S)
Co(III) Octahedral Bidentate (O,S)
Ni(II) Square Planar Bidentate (O,S)
Pd(II) Square Planar Bidentate (O,S)
Pt(II) Square Planar Bidentate (O,S)

This table is generated based on the general behavior of benzoylthiourea derivatives and serves as an illustrative guide.

Spectroscopic Signatures of Ligand-Metal Bonding (e.g., Electronic Spectra)

Spectroscopic techniques are crucial for characterizing the formation and nature of metal-ligand bonds.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=S) are observed. Upon complexation, particularly in the bidentate O,S mode, the ν(C=O) band typically shifts to a lower frequency (red shift), indicating the coordination of the carbonyl oxygen to the metal center. The ν(C=S) band also shows a shift, which can be complex due to contributions from C-N stretching, but a shift to lower wavenumber is often indicative of sulfur coordination. ksu.edu.trmdpi.com The disappearance of the ν(N-H) band confirms the deprotonation of the ligand. mdpi.com

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The spectra are characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The position and intensity of these bands are dependent on the specific metal ion, its oxidation state, and the coordination geometry. For instance, octahedral Co(III) complexes and square planar Ni(II) complexes will exhibit distinct d-d transition bands. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes (for diamagnetic complexes). In ¹H NMR, the disappearance of the amide N-H proton signal upon complexation is a key indicator of deprotonation and anionic coordination. mdpi.com Shifts in the resonances of protons near the coordination sites can also provide evidence of metal-ligand bonding. In ¹³C NMR, a downfield shift of the thiocarbonyl carbon (C=S) signal suggests coordination through the sulfur atom. mdpi.com

Structural Aspects of Metal Chelates

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. For benzoylthiourea derivatives, structural studies have confirmed the common bidentate chelation through the oxygen and sulfur atoms, forming a stable six-membered ring with the metal ion. researchgate.net

In square planar complexes, such as those with Ni(II) or Pd(II), two deprotonated ligands coordinate to the metal center to form a neutral [M(L)₂] complex. These can exist as either cis or trans isomers, although the cis configuration is often observed. The bond lengths and angles within the chelate ring provide insight into the stability and nature of the metal-ligand interactions. For example, the M-S and M-O bond lengths are characteristic of the specific metal ion and its coordination environment.

In octahedral complexes, for instance with Co(III), three bidentate ligands coordinate to the metal center, resulting in a [Co(L)₃] complex. These complexes can exhibit chirality, leading to the formation of different stereoisomers. The structural analysis reveals the detailed geometry and any distortions from ideal octahedral symmetry.

Chelate Ring Formation and Stability (e.g., Six-membered Rings)

A predominant feature of the coordination chemistry of this compound is its propensity to act as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen atom and the thiocarbonyl sulfur atom. researchgate.net This chelation results in the formation of a thermodynamically stable six-membered ring. The stability of this ring system is a crucial factor in the formation of well-defined metal complexes.

The formation of such chelate rings is a common characteristic among N-acylthiourea derivatives. The stability of these complexes is generally attributed to the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands. The delocalization of electron density within the C-O and C-S bonds upon coordination further enhances the stability of the resulting metal complex. While specific thermodynamic stability constants for this compound complexes are not widely reported, the established behavior of analogous benzoylthiourea derivatives suggests that they form exceptionally stable complexes with a variety of transition metals. uzh.ch

Geometrical Structures of Coordination Compounds

This arrangement can lead to the formation of both cis and trans geometrical isomers, as depicted in the general structures for bis(chelate) metal complexes of N,N'-disubstituted benzoylthioureas. The specific isomer that is preferentially formed can be influenced by reaction conditions and the nature of the substituents on the thiourea backbone.

Table 1: Common Geometries of Metal Complexes with Benzoylthiourea Ligands

Metal IonTypical Coordination NumberCommon GeometryPotential Isomerism
Ni(II)4Square Planarcis/trans
Pd(II)4Square Planarcis/trans
Pt(II)4Square Planarcis/trans
Cu(II)4Distorted Square Planarcis/trans
Ru(II)6Octahedralfac/mer

Influence of Steric and Electronic Effects on Metal Coordination

The coordination behavior of this compound is modulated by both steric and electronic factors originating from its molecular structure.

Electronic Effects: The benzoyl group, with its electron-withdrawing nature, influences the electron density on the coordinating oxygen and sulfur atoms. This can affect the strength of the metal-ligand bonds. The methoxyethyl group at the N-3 position is generally considered to be electron-donating, which can enhance the electron density on the thiourea backbone and potentially strengthen the coordination to the metal center.

Steric Effects: The bulkiness of the benzoyl and the 2-methoxyethyl groups can play a significant role in determining the stereochemistry of the resulting metal complexes. These substituents can influence the preference for the formation of cis or trans isomers in square planar complexes. For instance, bulky substituents may favor the formation of the trans isomer to minimize steric hindrance between the ligands. The flexibility of the 2-methoxyethyl chain may allow it to adopt conformations that minimize steric clashes within the coordination sphere. The ether oxygen within the methoxyethyl group does not typically participate in coordination, with chelation occurring through the carbonyl oxygen and thiourea sulfur.

Application of Thiourea Metal Complexes in Chemical Transformations

While specific catalytic applications for metal complexes of this compound are not extensively documented, the broader class of benzoylthiourea metal complexes has shown promise in various chemical transformations. Their stable nature and the ability to fine-tune the electronic and steric properties of the ligand make them attractive candidates for catalysis.

For example, iron(II) catalysts bearing acylthiourea ligands supported on silica (B1680970) nanoparticles have been utilized for the transfer hydrogenation of various carbonyl compounds. nih.gov Additionally, ruthenium(II) complexes with benzoylthiourea derivatives have been investigated for their catalytic activity. The robust nature of these complexes allows them to maintain their structural integrity under catalytic conditions. Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity in reactions such as hydrogenations, oxidations, and cross-coupling reactions. Further research in this area is warranted to explore their full potential as catalysts.

Theoretical Studies and Advanced Spectroscopic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of 1-benzoyl-3-(2-methoxyethyl)thiourea. These computational methods allow for the detailed examination of its electronic structure, charge distribution, and reactivity.

Electronic Structure Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

In this compound, the HOMO is typically localized over the thiourea (B124793) moiety, particularly the sulfur and nitrogen atoms, which are the most electron-rich parts of the molecule. The LUMO, conversely, is generally distributed over the benzoyl group, specifically the carbonyl group and the phenyl ring, which act as electron-acceptor regions. This distribution indicates that an electronic transition would involve a charge transfer from the thiourea portion to the benzoyl portion of the molecule.

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For benzoylthiourea (B1224501) derivatives, this energy gap is influenced by the nature of the substituents. The presence of the electron-donating 2-methoxyethyl group is expected to slightly raise the HOMO energy level, potentially leading to a smaller energy gap compared to unsubstituted benzoylthiourea.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.85
Energy Gap (ΔE) 4.40

Note: These values are illustrative and based on typical DFT calculations for similar benzoylthiourea derivatives.

Charge Density Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. tsijournals.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP analysis would reveal the most negative potential localized around the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group. These sites are the primary centers for electrophilic interactions. The hydrogen atoms attached to the nitrogen atoms of the thiourea backbone would exhibit the most positive potential, making them the likely sites for nucleophilic attack. The methoxy (B1213986) group's oxygen atom also presents a region of negative potential, though generally less intense than the carbonyl oxygen and thiocarbonyl sulfur.

Reactivity Descriptors from Computational Analysis

DFT calculations can also be used to determine various global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the HOMO and LUMO energy values.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Value (eV)
Ionization Potential (I) 6.25
Electron Affinity (A) 1.85
Electronegativity (χ) 4.05
Chemical Hardness (η) 2.20
Chemical Softness (S) 0.45
Electrophilicity Index (ω) 3.73

Note: These values are illustrative and derived from the HOMO-LUMO energies in Table 1.

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its vibrational modes and fragmentation patterns.

Analysis of Infrared and Raman Vibrational Modes and Band Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The vibrational spectrum of this compound is characterized by several key functional groups.

The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. For similar benzoylthiourea derivatives, two distinct N-H bands are often present, corresponding to the N-H group adjacent to the benzoyl group and the N-H of the thiourea core. nih.gov The C=O stretching vibration of the benzoyl group gives rise to a strong absorption band typically in the region of 1660-1690 cm⁻¹. tsijournals.comresearchgate.net The C=S stretching vibration is generally found at lower wavenumbers, often in the 1200-1300 cm⁻¹ range, and can be coupled with other vibrations. nih.gov The presence of the methoxyethyl group introduces characteristic C-H stretching vibrations of the methylene (B1212753) and methyl groups around 2850-3000 cm⁻¹ and C-O-C stretching bands, typically observed between 1050 and 1150 cm⁻¹.

Table 3: Tentative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Assignment
~3270 ν(N-H) amide
~3150 ν(N-H) thioamide
~3060 ν(C-H) aromatic
~2970, 2930 ν(C-H) asymmetric and symmetric CH₂
~2880 ν(C-H) symmetric CH₃
~1675 ν(C=O)
~1595 ν(C=C) aromatic
~1530 δ(N-H) + ν(C-N)
~1240 ν(C=S) + ν(C-N)
~1120 ν(C-O-C) asymmetric

Note: These assignments are based on data from analogous benzoylthiourea derivatives. tsijournals.comnih.gov

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of acylthioureas is often characterized by specific cleavage patterns. A common fragmentation pathway involves the α-cleavage of the bond between the carbonyl carbon and the adjacent nitrogen atom, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum. iucr.org

Another significant fragmentation route involves the cleavage of the N-C bond of the thiourea moiety. The fragmentation can also be initiated by the cleavage of the methoxyethyl side chain. The loss of the methoxy group (•OCH₃) or the entire methoxyethyl group can lead to characteristic fragment ions.

Table 4: Plausible Mass Spectrometry Fragmentation Pattern for this compound

m/z Plausible Fragment Ion
238 [M]⁺
133 [M - C₆H₅CO]⁺
105 [C₆H₅CO]⁺
77 [C₆H₅]⁺
73 [CH₂CH₂OCH₃]⁺
59 [HNCS]⁺ or [CH₂=N-CH₂CH₂]⁺
45 [CH₂=OCH₃]⁺

Note: The molecular weight of this compound is 238.29 g/mol . The listed fragments are based on established fragmentation patterns for acylthioureas and ethers.

This detailed theoretical and spectroscopic analysis provides a comprehensive understanding of the molecular properties of this compound, which is essential for predicting its chemical behavior and for its unambiguous identification.

Biological Activities and Structure Activity Relationship Sar Studies of Thiourea Derivatives

General Biological Profiles of N-Acylthioureas

N-acylthioureas, characterized by a carbonyl group attached to one of the nitrogen atoms of the thiourea (B124793) core, exhibit a broad range of pharmacological properties. nih.govrsc.org These compounds are recognized for their potential as anticancer, antimicrobial, and antioxidant agents, as well as their ability to inhibit various enzymes. nih.govnih.govmdpi.com

N-acylthiourea derivatives have shown significant promise as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines. mdpi.com Research has highlighted their ability to inhibit the growth of breast, lung, colon, and prostate cancer cells. biointerfaceresearch.combeun.edu.trmdpi.com

The mechanisms underlying their anticancer activity are multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby halting the proliferation of cancer cells. beun.edu.trmdpi.com For example, certain diarylthiourea derivatives have been observed to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells. mdpi.com Some thiourea derivatives also function as inhibitors of enzymes crucial for cancer progression, such as aromatase, which is involved in estrogen production and is a key target in treating breast cancer. nih.govrsc.org The complexation of N-acylthioureas with metal ions, such as copper (II), has been shown to significantly enhance their anticancer potency, with some complexes exhibiting activity comparable to established chemotherapy drugs like doxorubicin. beun.edu.tracs.org

Table 1: Anticancer Activity of Selected N-Acylthiourea Derivatives
CompoundCell LineActivity (IC₅₀)Reference
CuCBMOR [N-morpholine-N′-(4-chlorobenzoyl)thiourea Copper (II) complex]MCF-7 (Breast Cancer)1.76 µM beun.edu.tr
CuCBMOR [N-morpholine-N′-(4-chlorobenzoyl)thiourea Copper (II) complex]PC-3 (Prostate Cancer)1.97 µM beun.edu.tr
1-(4-Nitrobenzoyl)-3-methylthioureaHeLa (Cervical Cancer)160 µg/mL researchgate.net
1-Benzoyl-3-methylthioureaHeLa (Cervical Cancer)383 µg/mL researchgate.net
Copper (II) complex of a N-Naphthoyl Thiourea DerivativeHCT-116 (Colon Cancer)0.68 µM acs.org

The thiourea scaffold is a key component in many compounds exhibiting potent antimicrobial properties. nih.gov N-acylthioureas have been evaluated against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govufba.br

Antibacterial and Antifungal Activity: These derivatives often show selective activity, being more effective against Gram-positive bacteria than Gram-negative bacteria. beun.edu.trufba.br They have also demonstrated significant antifungal activity. nih.govufba.br An important aspect of their antibacterial profile is their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. nih.govmdpi.commdpi.com For instance, derivatives bearing benzothiazole (B30560) and 6-methylpyridine moieties have shown anti-biofilm activity against E. coli. nih.govnih.gov

Antiviral and Antitubercular Activity: The biological spectrum of thiourea derivatives also includes antiviral activity, with some compounds identified as non-nucleoside inhibitors of HIV reverse transcriptase. nih.govufba.br Furthermore, various thiourea derivatives incorporating 1,3-thiazole have been tested for antitubercular activity against Mycobacterium tuberculosis. mdpi.com

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
Compound Type/DerivativeMicroorganismActivity (MIC/MBIC)Reference
N-acylthioureas with benzothiazole moietyE. coli (biofilm)MBIC: 625 µg/mL nih.govnih.gov
N-acylthioureas with 6-methylpyridine moietyE. coli (biofilm)MBIC: 625 µg/mL nih.govnih.gov
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocciMIC: 2 - 32 µg/mL mdpi.com
General N-benzoylthiourea derivativesGram-positive bacteria (e.g., B. subtilis)MIC: 3.1 - 6.3 µg/cm³ ufba.br

Antioxidant Activity: Many N-acylthiourea derivatives possess the ability to scavenge free radicals, thus exhibiting antioxidant properties. mdpi.com Their antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.net The primary mechanism for this activity is believed to be hydrogen atom transfer to neutralize free radicals. nih.govresearchgate.net

Enzyme Inhibition: Thiourea derivatives are known to be effective inhibitors of various enzymes. A significant area of research is their potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.govresearchgate.netmdpi.com Some acylthiourea derivatives have demonstrated excellent urease inhibition with IC₅₀ values in the nanomolar range. nih.govrsc.org Additionally, certain 1-acetyl-3-aryl thioureas have shown selective inhibition of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives
CompoundEnzymeActivity (IC₅₀)Reference
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamideJack bean Urease0.0389 µM nih.govrsc.org
Bis-Acyl-Thiourea Derivative (UP-1)Urease1.55 µM mdpi.com
1-acetyl-3-aryl thiourea (Compound 108b)AcetylcholinesterasePotent Inhibition nih.gov

Molecular Design and Structure-Activity Relationship (SAR) for Biological Enhancement

The biological activity of N-acylthioureas can be fine-tuned by modifying their chemical structure. Structure-activity relationship (SAR) studies are crucial for designing more potent and selective derivatives.

The nature of the substituent groups on the nitrogen atoms of the thiourea backbone plays a pivotal role in determining the biological activity. nih.gov

Aromatic and Heterocyclic Groups: The introduction of aromatic or heterocyclic rings can significantly influence the compound's efficacy. For example, incorporating heterocyclic moieties like benzothiazole or pyridine (B92270) has been shown to enhance anti-biofilm and antioxidant activities. nih.govmdpi.com The presence of a morpholine (B109124) substituent was found to be beneficial for anticancer activity, especially when complexed with copper. beun.edu.tr

Alkyl Groups: The size and bulkiness of alkyl substituents also affect biological profiles. Studies have indicated that bulky N-alkyl groups can influence the isomeric forms of metal complexes, which in turn affects their activity. nih.gov

The electronic properties of the substituents are a key determinant of the biological activity of N-acylthioureas. SAR studies have consistently shown that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can dramatically alter the compound's potency. nih.gov

Electron-Withdrawing Groups (EWGs): A general trend observed is that the presence of EWGs, such as halogens (F, Cl, Br) or groups like trifluoromethyl (-CF₃) and nitro (-NO₂), tends to enhance biological activity. nih.gov For instance, derivatives with fluorine atoms showed increased antibacterial and antifungal effects. mdpi.com Similarly, a nitro group substituent on the benzoyl ring resulted in the highest anticancer activity against HeLa cells in one study. researchgate.net This enhancement is often attributed to the increased acidity of the N-H protons and altered binding interactions with biological targets. nih.gov

Electron-Donating Groups (EDGs): Conversely, derivatives with electron-donating substituents, such as methyl or methoxy (B1213986) groups, have in some cases exhibited lower antifungal activities. nih.gov

These SAR insights are fundamental for the rational design of new thiourea derivatives, including compounds like 1-benzoyl-3-(2-methoxyethyl)thiourea, to optimize their therapeutic potential.

No Specific Research Data Available for "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research data for the chemical compound "this compound" corresponding to the requested article sections on its biological activities, structure-activity relationship (SAR) studies, and in silico analyses.

The performed searches for this specific compound did not yield any dedicated studies on its steric hindrance, conformational flexibility in biological contexts, molecular docking, or molecular dynamics simulations. While a significant body of research exists for the broader class of thiourea derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content inclusions for "this compound" at this time. The absence of specific research findings for this particular compound means that any attempt to create the requested content would rely on speculation and generalization from other compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Future Research Directions and Translational Perspectives

Development of Novel 1-BENZOYL-3-(2-METHOXYETHYL)THIOUREA Derivatives for Specific Applications

The core structure of this compound serves as a promising starting point for the creation of new derivatives with enhanced or entirely new functionalities. By systematically modifying the benzoyl ring, the thiourea (B124793) linkage, or the methoxyethyl side chain, researchers can fine-tune the compound's properties for specific applications in medicine and material science.

Future research will likely focus on synthesizing derivatives with substituents on the benzoyl ring. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, which in turn can influence its biological activity and material characteristics. nih.govnih.gov For instance, the addition of halogen atoms or trifluoromethyl groups has been shown to enhance the antimicrobial and anticancer activities of other benzoylthiourea (B1224501) derivatives. nih.gov

Another avenue for derivatization involves the modification of the N-H protons of the thiourea group, which are crucial for forming hydrogen bonds with biological targets. nih.gov Replacing these protons or introducing other functional groups could lead to derivatives with altered binding affinities and selectivities. The methoxyethyl side chain also presents opportunities for modification to alter the compound's lipophilicity and pharmacokinetic profile.

Table 1: Potential Modifications of this compound and Their Potential Applications

Modification SiteExample SubstituentPotential Application
Benzoyl RingHalogens (F, Cl, Br)Enhanced antimicrobial/anticancer activity
Benzoyl RingNitro groupIncreased biological potency
Benzoyl RingMethoxy (B1213986) groupModulation of electronic properties
Thiourea LinkageAlkyl or aryl groupsAltered binding affinity and selectivity
Methoxyethyl ChainLonger alkyl chainsIncreased lipophilicity
Methoxyethyl ChainIntroduction of cyclic moietiesConformational restriction for specific receptor binding

Exploration of New Biological Targets and Pathways

Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.commdpi.com While the specific biological profile of this compound is not extensively studied, its structural motifs suggest that it and its future derivatives could interact with a variety of biological targets.

Future research should aim to screen this compound and its novel derivatives against a broad panel of biological targets to identify new therapeutic potentials. Enzymes are a particularly promising class of targets for thiourea derivatives. For example, some thiourea-containing compounds have shown inhibitory activity against enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial survival. nih.govmdpi.com Other potential enzyme targets include kinases, proteases, and histone deacetylases, which are often implicated in cancer and inflammatory diseases.

Beyond enzyme inhibition, the ability of the thiourea moiety to form strong hydrogen bonds suggests that these compounds could also act as modulators of protein-protein interactions or as receptor antagonists. nih.gov For instance, some thiourea derivatives have been investigated as antagonists for histamine (B1213489) H2-receptors. nih.gov Exploring the interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) and ion channels could uncover novel therapeutic applications.

Advancements in Synthetic Methodologies and Sustainable Chemistry

The traditional synthesis of thiourea derivatives often involves the use of hazardous reagents and solvents. researchgate.net A key direction for future research is the development of more sustainable and efficient synthetic methods for this compound and its analogs.

One promising approach is the adoption of continuous-flow synthesis. mdpi.com This technology offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher yields. mdpi.com The development of a continuous-flow method for the synthesis of benzoyl isothiocyanate, a key intermediate, and its subsequent reaction with 2-methoxyethylamine (B85606) would represent a significant advancement.

The principles of green chemistry should also be integrated into future synthetic strategies. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the exploration of catalyst-free or solvent-free reaction conditions. nih.gov Microwave-assisted synthesis is another technique that can accelerate reaction times and reduce energy consumption. researchgate.net The development of one-pot, multicomponent reactions for the synthesis of complex thiourea derivatives from simple starting materials is also a highly desirable goal for improving synthetic efficiency and reducing waste. researchgate.net

Integration of Multiscale Computational Approaches in Rational Drug Design and Material Science

Computational methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and providing insights into their mechanisms of action at the atomic level. springernature.comnih.gov Future research on this compound will greatly benefit from the integration of multiscale computational approaches.

In the realm of drug discovery, molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound derivatives to specific biological targets. unair.ac.idbiointerfaceresearch.comnih.gov These computational studies can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities, providing valuable guidance for the design of more potent and selective analogs. springernature.com

Beyond drug design, computational methods can be used to predict and understand the material properties of this compound and its derivatives. For example, Density Functional Theory (DFT) calculations can be used to investigate their electronic structure, which is crucial for applications in organic electronics. MD simulations can also provide insights into the self-assembly and packing of these molecules in the solid state, which is important for designing new materials with specific optical or mechanical properties. The integration of these computational approaches will be instrumental in unlocking the full potential of this compound in both medicine and material science. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Benzoyl-3-(2-Methoxyethyl)thiourea?

Methodological Answer: The compound is typically synthesized via nucleophilic addition of 2-methoxyethylamine to benzoylisothiocyanate. A general procedure involves:

  • Reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane to generate benzoylisothiocyanate in situ .
  • Adding 2-methoxyethylamine dropwise under inert conditions (e.g., acetone solvent, room temperature, 12–24 hours).
  • Isolating the product by precipitation in ice/water, followed by recrystallization (e.g., ethanol/water mixtures) .

Reagents and Conditions Table:

ReagentSolventTemperatureReaction TimeYield (%)
BenzoylisothiocyanateAcetoneRT12–24 h~75–85%
2-Methoxyethylamine1,4-DioxaneRT1 h (pre-step)

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Key characterization methods include:

  • FT-IR : Confirmation of thiourea C=S stretch (1,200–1,250 cm⁻¹), N–H stretches (3,100–3,300 cm⁻¹), and carbonyl (C=O) at ~1,680 cm⁻¹ .
  • NMR :
    • ¹H NMR : Benzoyl aromatic protons (δ 7.4–8.0 ppm), methoxyethyl –OCH₃ (δ ~3.3 ppm), and NH protons (δ 9–10 ppm, broad).
    • ¹³C NMR : Thiocarbonyl (C=S) at δ ~180 ppm, benzoyl carbonyl (C=O) at δ ~165 ppm .
  • Elemental Analysis : Confirms molecular formula (e.g., C₁₁H₁₄N₂O₂S) .

Q. What crystallographic insights exist for its solid-state structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Hydrogen-Bonding Networks : N–H···S and N–H···O interactions stabilize the lattice, forming pseudo-aromatic stacks .
  • Torsional Angles : Dihedral angles between benzoyl and methoxyethyl groups (~35–40°) influence molecular packing .
  • Software : SHELX suite (SHELXT for structure solution, SHELXL for refinement) is widely used .

Q. How do substituents (e.g., halogens, methoxy) affect molecular conformation and crystal packing?

Methodological Answer: Comparative studies of analogs (e.g., halogenated derivatives) show:

  • Halogens (Br, I) : Increase van der Waals interactions, leading to denser packing and higher melting points .
  • Methoxy Groups : Enhance hydrogen-bonding capacity via –OCH₃, promoting layer-like stacking .
  • Substituent Position : Ortho substituents induce steric hindrance, reducing planarity compared to para analogs .

Q. What biological activities have been explored, and how are they validated?

Methodological Answer:

  • Antioxidant Activity : Assessed via DPPH radical scavenging assays (IC₅₀ values reported for related benzoyl thioureas) .
  • Enzyme Inhibition : Molecular docking (AutoDock 4.2) predicts binding affinities to targets like HIV-1 protease (e.g., 97% inhibition at 100 µM for a brominated analog) .
  • Cytotoxicity : MTT assays on cell lines (e.g., Trypanosoma brucei) reveal dose-dependent viability reduction .

Q. How does the compound interact with metal ions to form coordination complexes?

Methodological Answer:

  • Cu(I) Coordination : Reacts with CuI to form polymeric structures with µ₃-iodide bridges (e.g., [CuI(ligand)]ₙ) .
  • Hg(II) Complexes : Forms HgX₂ (X = Cl, Br, I) complexes via S-donor coordination, characterized by SC-XRD and IR .

Coordination Chemistry Table:

Metal IonLigand RoleStructure TypeReference
Cu(I)S-donor1D/2D Polymers
Hg(II)S-donor (thiourea)Mononuclear Complexes

Q. How can researchers resolve contradictions in experimental data (e.g., purity vs. synthesis conditions)?

Methodological Answer:

  • Multi-Technique Validation : Combine elemental analysis, HPLC, and NMR to confirm purity .
  • Reproducibility Checks : Standardize solvent systems (e.g., avoid trace moisture in acetone) and reaction times .
  • Crystallographic Validation : SC-XRD confirms structural integrity when analytical data conflict .

Q. What computational methods predict its bioactivity and molecular interactions?

Methodological Answer:

  • Molecular Docking : AutoDock/Vina for binding affinity prediction (e.g., HIV-1 protease active site) .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces (e.g., Gaussian 09) .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

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